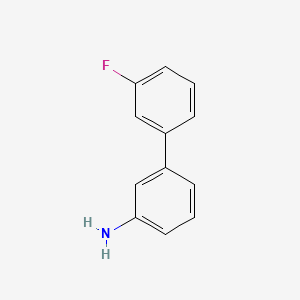

3'-Fluorobiphenyl-3-ylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGCBTFQZVWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382209 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400751-05-5 | |

| Record name | 3'-Fluorobiphenyl-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluorobiphenyl-3-ylamine (CAS 400751-05-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluorobiphenyl-3-ylamine, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document details its chemical properties, potential synthesis methodologies, and prospective applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a substituted biphenyl compound featuring a fluorine atom on one phenyl ring and an amine group on the other. This unique substitution pattern imparts specific physicochemical properties that are of interest in the design of novel molecules. While extensive experimental data for this specific compound is not widely published, predicted properties and data for analogous structures provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 400751-05-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₁₀FN | Chemical Supplier Catalogs |

| Molecular Weight | 187.21 g/mol | Calculated |

| Appearance | Not Reported (likely a solid) | N/A |

| Boiling Point | 342.8 °C (Predicted) | Chemical Supplier Catalogs |

| Density | 1.161 g/cm³ (Predicted) | Chemical Supplier Catalogs |

| pKa | 4.15 (Predicted) | Chemical Supplier Catalogs |

| LogP | 3.3 (Predicted) | Chemical Supplier Catalogs |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO (Expected) | Inferred from structure |

Synthesis Methodologies

The synthesis of this compound can be achieved through established cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to construct the biphenyl core and introduce the amine functionality.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this can be approached by coupling a fluorinated aryl halide with an aminophenylboronic acid derivative, or vice versa.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants:

-

1-Bromo-3-fluorobenzene (1.0 eq)

-

3-Aminophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

-

Solvent: A mixture of toluene and water (e.g., 4:1 v/v)

-

Procedure:

-

To a round-bottom flask, add 1-bromo-3-fluorobenzene, 3-aminophenylboronic acid, and potassium carbonate.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to couple an amine (or an ammonia surrogate) with a fluorinated biphenyl halide.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reactants:

-

3-Bromo-3'-fluorobiphenyl (1.0 eq)

-

Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt) (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

Xantphos (0.02 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

-

Solvent: Anhydrous toluene

-

Procedure:

-

In a glovebox, combine 3-bromo-3'-fluorobiphenyl, the ammonia source, and sodium tert-butoxide in a reaction vessel.

-

Add tris(dibenzylideneacetone)dipalladium(0) and Xantphos.

-

Add anhydrous toluene and seal the vessel.

-

Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

If a protecting group like benzophenone imine is used, it needs to be removed by acidic hydrolysis.

-

Purify the final product by column chromatography.

-

Caption: Synthetic routes to this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (multiplets) in the range of 6.5-7.5 ppm. The amine protons (broad singlet) would likely appear between 3.5 and 5.0 ppm, depending on the solvent. |

| ¹³C NMR | Aromatic carbons would appear in the range of 110-165 ppm. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 187. Fragmentation would likely involve loss of NH₂ and HF. |

Applications in Research and Drug Development

Fluorinated biphenylamines are a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability. Biphenylamines are scaffolds found in various biologically active molecules.

Potential Areas of Application:

-

Oncology: Biphenyl derivatives have been investigated as scaffolds for various anticancer agents.

-

Infectious Diseases: Some fluorinated biphenyl compounds have shown antimicrobial and antiviral activities. For instance, fluorinated NH₂-biphenyl-diarylpyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors for HIV-1.

-

Materials Science: The rigid biphenyl core can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

The specific biological activity of this compound has not been reported. However, its structure makes it a valuable building block for the synthesis of more complex molecules for screening in various drug discovery programs. The amine group provides a handle for further functionalization, allowing for the generation of libraries of related compounds.

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this compound have not been thoroughly investigated.

Conclusion

This compound is a valuable chemical entity with potential applications in both medicinal chemistry and materials science. While detailed experimental data on this specific molecule is limited, its synthesis can be readily achieved through established synthetic protocols. Its structure provides a versatile platform for the development of novel compounds with potentially interesting biological activities. Further research is warranted to fully elucidate its properties and explore its utility in various scientific disciplines.

Physicochemical Properties of 3'-Fluorobiphenyl-3-ylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-3-ylamine is a fluorinated aromatic amine that serves as a key building block in organic synthesis. Its structural motif is of interest in medicinal chemistry and materials science, where the introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on predictive models due to a lack of available empirical data.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 3'-Fluoro-[1,1'-biphenyl]-3-amine | |

| CAS Number | 400751-05-5 | |

| Molecular Formula | C₁₂H₁₀FN | [1] |

| Molecular Weight | 187.21 g/mol | [1] |

| Boiling Point | 342.8 °C at 760 mmHg | |

| Predicted: 338.6 ± 25.0 °C | [1] | |

| Density | 1.161 g/cm³ | |

| Predicted: 1.161 ± 0.06 g/cm³ | [1] | |

| Flash Point | 176.6 °C | |

| Melting Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| logP | No data available |

Experimental Protocols

Due to the limited availability of experimental data for this compound, this section provides detailed, generalized methodologies for the determination of key physicochemical properties applicable to this and similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is a sensitive indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, whereas impurities will typically broaden and depress the melting point range.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a calibrated melting point apparatus.[2]

-

Heating: The heating bath is heated gradually, with the temperature rise controlled to approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3]

Solubility Determination

Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation and biological testing.

Methodology:

-

Solvent Selection: A range of standard solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of this compound (e.g., 1-5 mg) is placed into a small vial.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the vial.

-

Observation and Agitation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature. The sample is visually inspected for complete dissolution.

-

Incremental Solvent Addition: If the compound does not dissolve, the solvent is added in incremental volumes, with agitation after each addition, until dissolution is observed or a maximum volume is reached.

-

Quantification: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

References

An In-depth Technical Guide to 3'-Fluorobiphenyl-3-ylamine

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3'-Fluorobiphenyl-3-ylamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular and Physical Data

This compound, with the CAS number 400751-05-5, is a fluorinated aromatic amine.[1] The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C12H10FN | [1] |

| Molecular Weight | 187.21 g/mol | [1][2] |

| CAS Number | 400751-05-5 | [1] |

Molecular Structure

The structure of this compound consists of two phenyl rings linked together. One ring is substituted with a fluorine atom at the 3' position, and the other is substituted with an amine group at the 3 position.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Fluorobiphenyl-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Fluorobiphenyl-3-ylamine, a fluorinated biphenyl amine derivative of interest in medicinal chemistry and materials science. Due to its structural motifs, this compound serves as a valuable building block for the development of novel pharmaceutical agents and functional organic materials. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data.

Introduction

This compound, with the chemical formula C₁₂H₁₀FN, is an aromatic amine containing a biphenyl scaffold. The presence of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive intermediate for drug discovery programs and for the synthesis of advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 400751-05-5 | [1] |

| Molecular Formula | C₁₂H₁₀FN | [1] |

| Molecular Weight | 187.21 g/mol | [1] |

| Boiling Point | 342.8 °C at 760 mmHg | [1] |

| Density | 1.161 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The most common and versatile methods for constructing the biphenyl core are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. A plausible and widely applicable approach is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

A logical retrosynthetic analysis suggests two primary Suzuki coupling approaches:

-

Route A: Coupling of (3-aminophenyl)boronic acid with 1-bromo-3-fluorobenzene.

-

Route B: Coupling of 3-bromoaniline with (3-fluorophenyl)boronic acid.

Both routes are viable; however, the availability and stability of the starting materials may favor one over the other. Below is a detailed experimental protocol based on a generalized Suzuki-Miyaura coupling procedure.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound from 3-bromoaniline and (3-fluorophenyl)boronic acid.

Materials:

-

3-Bromoaniline

-

(3-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (solvent system)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

Note: As of the last update, specific, publicly available experimental spectra for this compound are limited. The data presented below are based on predictions and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the nine aromatic protons. The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl core. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be in the range of δ 110-165 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet of doublets or a more complex multiplet due to coupling with the ortho and meta protons on the same ring.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 6.5 - 7.5 | m |

| Variable (amine) | br s | |

| ¹³C | 110 - 165 | m |

| ¹⁹F | ~ -110 to -115 | m |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretching (asymmetric and symmetric) |

| 3000-3100 | Aromatic C-H stretching |

| 1600-1620 | N-H bending (scissoring) |

| 1450-1580 | Aromatic C=C stretching |

| 1100-1200 | C-F stretching |

| 1250-1350 | C-N stretching |

| 690-900 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 187. Key fragmentation patterns may include the loss of HCN or other characteristic fragments of aromatic amines and biphenyls.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z = 188.

References

The Rising Potential of 3'-Fluorobiphenyl-3-ylamine Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Within this landscape, derivatives of 3'-Fluorobiphenyl-3-ylamine are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth analysis of the current understanding of these derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further research and development in this area.

Anti-HIV Activity: Potent Inhibition of Reverse Transcriptase

A significant body of research has focused on the anti-HIV potential of this compound derivatives, particularly a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines. These compounds have demonstrated remarkable potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Quantitative Analysis of Anti-HIV-1 Activity

The inhibitory activity of these derivatives against wild-type HIV-1 has been systematically evaluated. The following table summarizes the 50% effective concentration (EC50) and selectivity index (SI) for a selection of these compounds, highlighting the impact of fluorine substitution on their antiviral potency.[1]

| Compound | R¹ | R² | EC₅₀ (nM)[1] | CC₅₀ (µM)[1] | SI (CC₅₀/EC₅₀)[1] |

| 5g | 3-F | H | 35.9 | >256 | >7131 |

| 5h | 3-F | 2'-F | 18.2 | 145 | 7967 |

| 5i | 3-F | 3'-F | 8.22 | 221 | 26886 |

| 5j | 3-F | 4'-F | 10.5 | 189 | 18000 |

| 5k | 3-F | 2'-CN | 4.85 | 118 | 24330 |

| 5l | 3-F | 3'-CN | 3.11 | 221 | 71061 |

| 5m | 3-F | 4'-CN | 2.30 | 221 | 96087 |

| 5n | 3-F | 3',4'-(CN)₂ | 4.52 | 198 | 43805 |

Table 1: Anti-HIV-1 Activity of 3-Fluoro-NH₂-biphenyl-diarylpyrimidine Derivatives. [1]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship studies reveal that the introduction of a fluorine atom at the 3-position of the biphenyl scaffold generally enhances the anti-HIV activity and the selectivity index.[1] Furthermore, the presence of a cyano group on the terminal phenyl ring, particularly at the 4'-position, significantly boosts the inhibitory potency while reducing cytotoxicity.[1] For instance, compound 5m , featuring a 3-fluoro and a 4'-cyano substitution, exhibited an outstanding EC50 of 2.3 nM and a selectivity index of 95,854, surpassing the efficacy of the established NNRTI, etravirine.[1]

Experimental Protocols

Synthesis of Fluorine-Substituted NH2-biphenyl-diarylpyrimidines

The synthesis of the target this compound derivatives can be achieved through a multi-step process, as illustrated in the following workflow.

Detailed Protocol:

-

Ether Formation: The initial step involves a nucleophilic substitution reaction between 2,4-dichloro-5-ethoxypyrimidine and an appropriate 4-bromophenol in the presence of anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) at 55°C to yield the corresponding ether intermediate.[1]

-

Amination: The resulting ether is then treated with aqueous ammonia in a sealed tube at 160°C to afford the aminopyrimidine intermediate.[1]

-

Suzuki Coupling: The final step is a Suzuki coupling reaction between the aminopyrimidine intermediate and a substituted phenylboronic acid, catalyzed by Pd(dppf)Cl₂, to yield the target NH2-biphenyl-diarylpyrimidine derivatives.[1]

Anti-HIV-1 Assay

The antiviral activity of the synthesized compounds is typically evaluated in MT-4 cells infected with the wild-type HIV-1 IIIB strain.

Detailed Protocol:

-

A suspension of MT-4 cells is prepared in fresh culture medium.

-

Serial dilutions of the test compounds are added to a 96-well microtiter plate.

-

A stock solution of HIV-1 is added to the wells containing the cells and test compounds.

-

The plates are incubated for 5 days at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are further incubated to allow for the formation of formazan crystals.

-

A solubilizing solution is added to dissolve the formazan crystals.

-

The absorbance is read at 570 nm using a microplate reader.

-

The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are then calculated from the dose-response curves.

Potential Signaling Pathway Involvement

While the primary mechanism of action for the anti-HIV activity of these compounds is the inhibition of reverse transcriptase, their broader biological effects may involve modulation of various cellular signaling pathways. Given the structural similarities of these compounds to known kinase inhibitors, it is plausible that they could interact with cellular kinases, thereby affecting downstream signaling cascades involved in cell proliferation, survival, and inflammation. Further investigation into the kinase inhibitory profile of this compound derivatives is warranted.

Future Directions

The potent anti-HIV activity of this compound derivatives highlights their significant therapeutic potential. Future research should focus on:

-

Expanding the Scope of Biological Screening: Evaluating these compounds against a broader range of biological targets, including various kinases, to uncover new therapeutic applications in areas such as oncology and inflammatory diseases.

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and computational modeling.

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of the most promising lead compounds.

References

Exploratory Screening of 3'-Fluorobiphenyl-3-ylamine in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into small molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties. Biphenyl scaffolds are also prevalent in many biologically active compounds. This technical guide outlines a comprehensive, albeit speculative, framework for the initial exploratory screening of 3'-Fluorobiphenyl-3-ylamine as a potential anticancer agent. Due to the limited publicly available data on the specific anticancer activities of this compound, this document serves as a proposed roadmap for its evaluation. It details a systematic workflow, from initial cytotoxicity assessments to preliminary mechanism of action studies, providing researchers with detailed experimental protocols and hypothetical data representations to guide their investigations.

Introduction and Rationale

The development of novel small-molecule inhibitors remains a cornerstone of cancer therapy. The introduction of fluorine into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity.[1][2] The biphenyl moiety provides a versatile scaffold that can be functionalized to interact with various biological targets. While direct studies on this compound are scarce, the related (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been investigated as enzyme inhibitors, suggesting that the core structure is amenable to biological activity.[3]

This guide proposes a systematic, multi-tiered approach to the in vitro screening of this compound to determine its potential as an anticancer therapeutic. The workflow is designed to first establish its cytotoxic and anti-proliferative effects across a panel of cancer cell lines and then to elucidate the underlying mechanism of action.

Proposed Experimental Workflow

A logical progression of experiments is crucial for an effective screening campaign. The proposed workflow begins with broad cytotoxicity screening and progressively narrows the focus to more specific mechanistic assays.

Caption: Proposed experimental workflow for the exploratory screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data that could be generated from the proposed screening assays.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 28.5 ± 3.1 |

| HCT116 | Colorectal Carcinoma | 9.8 ± 1.2 |

| U87 MG | Glioblastoma | 45.1 ± 5.4 |

| PC-3 | Prostate Cancer | 21.7 ± 2.5 |

Table 2: Cell Cycle Analysis in HCT116 Cells Treated with this compound for 24h

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (DMSO) | 48.2 ± 2.5 | 35.1 ± 1.9 | 16.7 ± 1.5 |

| 10 µM Compound | 46.5 ± 2.8 | 20.3 ± 2.1 | 33.2 ± 3.0 |

| 20 µM Compound | 44.9 ± 3.1 | 15.8 ± 1.7 | 39.3 ± 3.5 |

| *p < 0.05 compared to Vehicle |

Table 3: Apoptosis Induction in HCT116 Cells Treated with this compound for 48h

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |

| Vehicle (DMSO) | 4.1 ± 0.8 | 2.5 ± 0.5 |

| 10 µM Compound | 18.7 ± 2.1 | 8.3 ± 1.1 |

| 20 µM Compound | 32.5 ± 3.5 | 15.6 ± 1.9 |

| *p < 0.05 compared to Vehicle |

Detailed Experimental Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).

-

Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the hypothetical data suggesting a G2/M cell cycle arrest and induction of apoptosis, a plausible mechanism of action could involve the disruption of key regulatory pathways controlling cell division and survival. A common target for small molecules inducing G2/M arrest is the microtubule network or key kinases like CDK1. This could subsequently trigger the intrinsic apoptosis pathway.

References

- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3'-Fluorobiphenyl-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3'-Fluorobiphenyl-3-ylamine, a key intermediate in pharmaceutical research. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely physicochemical properties based on its structural characteristics as a fluorinated aromatic amine. Furthermore, this guide offers detailed, generalized experimental protocols for determining aqueous and organic solubility, as well as for assessing its stability under various stress conditions, in line with industry standards. This information is intended to provide a foundational understanding for researchers working with this and structurally similar molecules.

Introduction

This compound is an aromatic amine containing a biphenyl scaffold and a fluorine substituent. Such structures are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. An understanding of the solubility and stability of this compound is crucial for its effective use in drug discovery and development, from early-stage screening to formulation.

Physicochemical Properties of this compound

Based on available safety data sheets and chemical database entries, the known physicochemical properties of this compound are summarized in Table 1. It is important to note the absence of experimentally determined solubility and melting point data in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀FN | [1] |

| Molecular Weight | 187.21 g/mol | [1] |

| Boiling Point | 342.8°C at 760 mmHg | [1] |

| Density | 1.161 g/cm³ | [1] |

| Flash Point | 176.6°C | [1] |

| Physical State | Data not available | [1] |

| Solubility | Data not available | [1] |

| Chemical Stability | Data not available | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not available, its solubility characteristics can be inferred from its chemical structure as an aromatic amine.

Expected Aqueous Solubility

Aromatic amines, such as aminobiphenyls, generally exhibit low solubility in neutral aqueous solutions due to the hydrophobic nature of the aromatic rings.[2][3][4] However, the presence of the amine group allows for protonation in acidic conditions, forming an ammonium salt which is expected to be significantly more water-soluble.[3][5][6] Therefore, the aqueous solubility of this compound is predicted to be pH-dependent, with higher solubility at lower pH values.

Expected Organic Solubility

Similar to other aromatic amines, this compound is expected to be soluble in a range of organic solvents, particularly polar organic solvents.[2][7] Common solvents in which solubility is anticipated include ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[7]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The choice between kinetic and thermodynamic solubility assays depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery.[8][9][10]

3.3.1. Kinetic Solubility Assay

This method provides a rapid assessment of solubility and is amenable to automation.

-

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.

-

Detailed Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations.

-

Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11]

-

Quantify the amount of dissolved compound. This can be done using several detection methods:

-

Nephelometry: Measures the light scattering caused by precipitated particles.[11][12]

-

Direct UV Spectrophotometry: After filtering or centrifuging the samples to remove precipitate, the absorbance of the supernatant is measured at the compound's λ_max.[11][12]

-

LC-MS/MS: Provides the most sensitive and specific quantification of the compound in the supernatant.[12]

-

-

3.3.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is considered the "true solubility" and is crucial for later-stage development.[10]

-

Principle: An excess of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound no longer changes.

-

Detailed Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH, or organic solvent).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Figure 1: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and safety.

Expected Stability

The presence of a fluorine atom on one of the phenyl rings is expected to enhance the metabolic and chemical stability of this compound.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[1] This increased stability is a common reason for incorporating fluorine into drug candidates.[1] Fluorination can also increase the thermal stability of aromatic compounds.[13][14]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[15][16][17] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[16]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or 50-60°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or 50-60°C |

| Oxidation | 3-30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat (e.g., 60-80°C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines) |

Experimental Protocol for Forced Degradation Studies

-

Principle: To intentionally degrade the compound under various stress conditions to a target degradation level (typically 5-20%) and to develop a stability-indicating analytical method.[15]

-

Detailed Methodology:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. For hydrolytic studies, a co-solvent may be needed if the compound is not soluble in the aqueous acidic or basic media.

-

Expose the solutions to the stress conditions outlined in Table 2 for a defined period (e.g., up to 7 days). A control sample should be stored under normal conditions.

-

At various time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze the stressed and control samples using a high-resolution analytical technique, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

The analytical method should be capable of separating the intact drug from all significant degradation products (i.e., be "stability-indicating").

-

Characterize the major degradation products to understand the degradation pathways.

-

Figure 2: Logical workflow for conducting forced degradation studies.

Conclusion

While experimental data on the solubility and stability of this compound is not extensively documented, its chemical structure provides a strong basis for predicting its behavior. It is expected to have low aqueous solubility at neutral pH, which can be enhanced in acidic conditions, and good solubility in organic solvents. The presence of the C-F bond likely confers a high degree of metabolic and chemical stability. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine these critical parameters, thereby facilitating the progression of research and development projects involving this and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. chembk.com [chembk.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. daneshyari.com [daneshyari.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

Investigating the Mechanism of Action of 3'-Fluorobiphenyl-3-ylamine: A Technical Guide

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, molecular targets, or biological activity of 3'-Fluorobiphenyl-3-ylamine. This compound is primarily available as a chemical reagent. This guide, therefore, provides a comprehensive framework and detailed experimental protocols for researchers and drug development professionals to investigate the mechanism of action of novel compounds such as this compound. The information presented herein is intended as a methodological guide and does not reflect existing data for this specific molecule.

Introduction

This compound is an organic compound featuring a biphenyl backbone, a class of structures known for its prevalence in pharmacologically active molecules. The presence of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The amine group provides a site for potential hydrogen bonding and salt formation, which can be critical for target interaction. Given its chemical structure, this compound could potentially interact with a range of biological targets, including enzymes, receptors, or ion channels. Elucidating its mechanism of action is a critical step in evaluating its potential as a therapeutic agent.

Initial Physicochemical and In Silico Profiling

Prior to extensive in vitro and in vivo studies, a foundational understanding of the compound's properties is essential.

Table 1: Physicochemical and Predicted ADMET Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C₁₂H₁₀FN | --- |

| Molecular Weight | 187.21 g/mol | --- |

| pKa (Predicted) | 4.15 ± 0.10 | Chemical Prediction Software |

| LogP (Predicted) | 3.5 | Chemical Prediction Software |

| Solubility (Predicted) | Low in aqueous media | Chemical Prediction Software |

| Lipinski's Rule of Five | Compliant | Calculated |

| Potential Targets (Predicted) | Kinases, GPCRs, Nuclear Receptors | Target Prediction Software |

Experimental Workflow for Mechanism of Action Elucidation

The following workflow outlines a systematic approach to characterizing the biological activity of a novel compound.

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols

Cell-Based Phenotypic Screening: MTT Assay for Cytotoxicity

Objective: To assess the effect of this compound on the viability of a panel of cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the 96-well plates with the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 | 15.2 |

| A549 | 28.7 |

| HeLa | 12.5 |

Target Identification: Kinase Inhibition Profiling

Objective: To screen this compound against a panel of protein kinases to identify potential molecular targets.

Methodology:

-

Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric, fluorescence, or luminescence-based assays.

-

Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 µM).

-

Screening: The compound is tested against a panel of hundreds of kinases at a fixed ATP concentration (often the Kₘ for each kinase).

-

Data Analysis: The percentage of inhibition for each kinase is determined relative to a control. "Hits" are typically defined as kinases with >50% or >75% inhibition.

Table 3: Hypothetical Kinase Inhibition Profile of this compound (10 µM)

| Kinase Target | % Inhibition |

| EGFR | 85 |

| VEGFR2 | 78 |

| SRC | 45 |

| AKT1 | 12 |

Signaling Pathway Analysis: Western Blotting for EGFR Pathway

Objective: To determine if this compound inhibits the EGFR signaling pathway in a cellular context, based on the hypothetical kinase profiling results.

Methodology:

-

Cell Treatment: Seed a relevant cell line (e.g., A549, which overexpresses EGFR) and starve overnight in serum-free media. Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Caption: A hypothetical EGFR signaling pathway inhibited by this compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, this guide provides a robust framework for its investigation. By employing a combination of computational, biochemical, and cell-based assays, researchers can systematically identify its molecular targets, delineate the signaling pathways it modulates, and ultimately define its therapeutic potential. The methodologies and workflows described herein are fundamental to modern drug discovery and can be adapted for the characterization of any novel chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Fluorobiphenyl-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3'-Fluorobiphenyl-3-ylamine, a biphenyl amine derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1][2]

Introduction

Biphenyl scaffolds are prevalent in a wide range of biologically active compounds and functional materials. The introduction of fluorine atoms can significantly modulate the physicochemical properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development. The protocol described herein offers a reliable method for its preparation.

Synthesis Pathway

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 3-fluorophenylboronic acid. This reaction is catalyzed by a palladium complex and a suitable phosphine ligand in the presence of a base.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents:

-

3-Bromoaniline

-

3-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), potassium phosphate tribasic (2.0 eq), and XPhos (0.05 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add degassed toluene and deionized water in a 4:1 ratio.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

Data Presentation

| Parameter | Value |

| Starting Material 1 | 3-Bromoaniline |

| Starting Material 2 | 3-Fluorophenylboronic Acid |

| Catalyst System | Pd(OAc)₂ / XPhos |

| Base | K₃PO₄ |

| Solvent | Toluene/H₂O (4:1) |

| Reaction Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Theoretical Yield | Calculated based on limiting reagent |

| Expected Purity | >95% (after chromatography) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient heating, or poor quality reagents. | Ensure proper inert atmosphere, use fresh reagents and catalyst, and verify the reaction temperature. |

| Side Product Formation | Homocoupling of boronic acid or degradation of starting materials. | Optimize reaction time and temperature. A different ligand or base may be required. |

| Difficult Purification | Co-elution of product with impurities. | Adjust the solvent system for column chromatography. Recrystallization may be an alternative purification method. |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium compounds are toxic and should be handled with care.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity. The principles of Suzuki-Miyaura coupling are well-established and offer a versatile approach for the synthesis of a wide range of biphenyl derivatives.[3][4]

References

Application Note: A Robust HPLC Method for the Analysis of 3'-Fluorobiphenyl-3-ylamine

INTRODUCTION: 3'-Fluorobiphenyl-3-ylamine is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is critical to ensure the safety and efficacy of the final products. This application note describes a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for purity determination and quality control in research and drug development settings.

The developed method utilizes a standard C18 stationary phase with gradient elution, providing excellent resolution and peak shape for the analyte. The method is designed to be straightforward and easily transferable between laboratories.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.

-

Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid)

-

This compound reference standard

-

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-15 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

-

Degas both mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve it in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a nominal concentration of 0.1 mg/mL of the analyte.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[1][2][3][4][5] The acceptance criteria for the SST parameters are summarized in Table 2.

Table 2: System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Repeatability (%RSD) | ≤ 2.0% for peak area of 6 replicate injections |

| Resolution (Rs) | ≥ 2.0 between the analyte and any adjacent impurity peaks |

Results and Discussion

The developed HPLC method provides a sharp and symmetrical peak for this compound, eluting at approximately 7.5 minutes under the specified conditions. The use of a C18 column is effective for retaining and separating the relatively hydrophobic analyte.[6] The addition of formic acid to the mobile phase helps to ensure good peak shape by protonating the amine group. The gradient elution allows for the efficient separation of the main component from potential impurities with varying polarities. UV detection at 254 nm provides excellent sensitivity for the biphenyl chromophore present in the molecule.[7]

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and meets the typical requirements for system suitability as per regulatory guidelines.[2] This method is well-suited for routine quality control and purity assessment in pharmaceutical and chemical research environments.

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Caption: Key HPLC parameter relationships for method optimization.

References

- 1. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 2. altabrisagroup.com [altabrisagroup.com]

- 3. assayprism.com [assayprism.com]

- 4. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note: A Robust LC-MS/MS Protocol for the Detection of 3'-Fluorobiphenyl-3-ylamine and its Metabolites

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Fluorobiphenyl-3-ylamine and its primary metabolites in biological matrices. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and toxicology. The methodology employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive workflow, from sample preparation to data analysis, including predicted mass transitions and a proposed metabolic pathway.

Introduction

This compound is an aromatic amine of interest in pharmaceutical and chemical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic transformations of aromatic amines typically involve oxidation and conjugation reactions.[1] Phase I metabolism often introduces hydroxyl groups, while Phase II metabolism increases water solubility through conjugation with moieties such as glucuronic acid or sulfate.[1] This protocol provides a reliable method to detect and quantify the parent compound and its key hydroxylated, glucuronidated, and sulfated metabolites.

Experimental Protocol

Sample Preparation (Protein Precipitation)

This protocol is optimized for plasma samples. For other biological matrices, optimization may be required.

-

To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A biphenyl or C18 column is recommended for the separation of aromatic amines and their metabolites.[1]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and system used.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Data Presentation

The following table summarizes the predicted quantitative data for this compound and its proposed metabolites. These values are starting points for method development and should be optimized for the specific instrumentation used.

| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Predicted Collision Energy (eV) |

| This compound | 188.1 | 171.1 (loss of NH3) | 15-25 |

| 115.1 (biphenyl fragment) | 25-35 | ||

| Hydroxylated Metabolite | 204.1 | 187.1 (loss of NH3) | 15-25 |

| 131.1 (hydroxylated biphenyl fragment) | 25-35 | ||

| Glucuronide Conjugate | 364.1 | 188.1 (aglycone) | 10-20 |

| 171.1 (aglycone - NH3) | 20-30 | ||

| Sulfate Conjugate | 268.1 | 188.1 (aglycone) | 15-25 |

| 171.1 (aglycone - NH3) | 25-35 |

Visualizations

Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow

Caption: Overview of the analytical workflow from sample to result.

References

Application Notes and Protocols for the Use of 3'-Fluorobiphenyl-3-ylamine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3'-Fluorobiphenyl-3-ylamine in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The protocols detailed herein are designed to serve as a robust starting point for the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science. The presence of the fluorobiphenyl moiety makes this amine a valuable building block for creating novel compounds with potentially enhanced pharmacological properties, such as improved metabolic stability and binding affinity.[1][2]

The two primary palladium-catalyzed cross-coupling reactions covered in these notes are the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for the creation of carbon-carbon (C-C) bonds. These reactions are renowned for their broad substrate scope and functional group tolerance.[3][4]

Buchwald-Hartwig Amination: Synthesis of Triarylamines

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] When this compound is used as the amine component, this reaction allows for the synthesis of complex triarylamines. These structures are prevalent in organic electronic materials and as intermediates in the synthesis of biologically active molecules. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[5]

Illustrative Reaction Scheme:

| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 75-85 |

| 3 | 1-Bromo-4-methoxybenzene | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LHMDS (1.5) | Toluene | 90 | 16 | 80-90 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 70-80 |

Disclaimer: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary and require optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure for the coupling of an aryl halide with this compound and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere techniques

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add the base (1.5 equivalents), this compound (1.0 equivalent), and the aryl halide (1.1 equivalents).

-

Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (12-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired triarylamine.

Suzuki-Miyaura Coupling: Synthesis of Substituted Biphenyls

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[4] While this compound itself is the amine, its derivatives, such as the corresponding aryl halide (e.g., 3-bromo-3'-fluorobiphenyl), can be used as substrates in Suzuki coupling to introduce further aryl or vinyl groups. This allows for the extension of the biphenyl scaffold, which is a common motif in many pharmaceutical agents and advanced materials.[6]

Illustrative Reaction Scheme:

| Entry | Boronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 90-98 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 10 | 88-96 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | DMF/H₂O | 110 | 16 | 80-90 |

| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | P(Cy)₃ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 8 | 85-95 |

Disclaimer: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary and require optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an aryl halide derivative of this compound with a boronic acid and may require optimization for specific substrates.

Materials:

-

3-Bromo-3'-fluorobiphenyl (or other halide derivative)

-

Aryl- or vinylboronic acid (or boronate ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane) and water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add the anhydrous solvent and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired substituted biphenyl product.

References

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of 3'-Fluorobiphenyl-3-ylamine in Modern Medicinal Chemistry

Introduction: 3'-Fluorobiphenyl-3-ylamine is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the biphenyl scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive starting material and key intermediate in the synthesis of advanced therapeutic agents, particularly in the fields of oncology and potentially in neurodegenerative disorders and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound.

Application in Oncology: A Key Intermediate for the MEK Inhibitor Trametinib

A primary and well-documented application of a derivative of this compound is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations. The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation and survival, and its dysregulation is a hallmark of many cancers. By inhibiting MEK1 and MEK2, Trametinib effectively blocks this pathway, leading to the suppression of tumor growth.

The synthesis of Trametinib involves the coupling of key intermediates, one of which is derived from this compound. This highlights the compound's importance in the manufacturing of this life-saving medication.

Signaling Pathway of Trametinib Action

The following diagram illustrates the role of MEK within the RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Potential Applications in Kinase Inhibition and Neuroinflammation